molecular formula C9H17NO B3385744 5-Tert-butylpiperidin-2-one CAS No. 65970-69-6

5-Tert-butylpiperidin-2-one

Cat. No.: B3385744
CAS No.: 65970-69-6
M. Wt: 155.24 g/mol
InChI Key: LANVXPAJQOJQFF-UHFFFAOYSA-N
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Description

5-Tert-butylpiperidin-2-one is a piperidin-2-one derivative featuring a bulky tert-butyl substituent at the 5-position of the heterocyclic ring. This compound is marketed as a high-purity building block for organic synthesis, with a price of €635.00 for 50 mg . The tert-butyl group imparts significant steric hindrance and lipophilicity, influencing its reactivity and solubility compared to other piperidin-2-one derivatives.

Properties

IUPAC Name

5-tert-butylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,3)7-4-5-8(11)10-6-7/h7H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANVXPAJQOJQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65970-69-6
Record name 5-tert-butylpiperidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 5-tert-butyl-2-piperidone using a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 5-tert-butylpiperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 5-Tert-butylpiperidine.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

5-Tert-butylpiperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various piperidine derivatives.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, including drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butylpiperidin-2-one is primarily related to its ability to interact with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling.

Comparison with Similar Compounds

Research Findings and Trends

Steric vs. Functional Trade-offs : The tert-butyl derivative’s steric bulk makes it less versatile in reactions requiring facile nucleophilic attack but more suitable for stabilizing rigid molecular architectures.

Pharmaceutical Relevance : The hydroxymethyl-phenyl analog’s dual functionality aligns with trends in prodrug design and targeted delivery systems, whereas the tert-butyl variant may serve as a metabolic stability enhancer .

Biological Activity

5-Tert-butylpiperidin-2-one is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a carbonyl group, contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry for its applications in developing therapeutic agents targeting various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The presence of the tert-butyl group enhances its steric properties, potentially influencing its binding affinity and selectivity towards various molecular targets. This compound has been investigated for several pharmacological effects:

  • CNS Activity : It has shown promise as a central nervous system agent, with implications for treating anxiety and depression.
  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit activity against certain cancer types, possibly by modulating pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound may serve as an inhibitor for various enzymes, which could be beneficial in treating diseases linked with enzyme dysregulation.

Research Findings

Recent studies have highlighted the following aspects of this compound:

  • Receptor Binding Studies : Interaction studies have demonstrated that this compound exhibits selective binding properties to various receptors in the CNS, suggesting potential applications in neuropharmacology.
  • Antimicrobial and Anticancer Activity : The derivatives of this compound have been evaluated for their antimicrobial and anticancer activities. For instance, studies have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, along with notable anticancer activity .
  • In Silico Predictions : Computer-aided evaluations using tools like PASS have predicted a wide spectrum of biological activities for new piperidine derivatives, including those related to this compound. These predictions suggest potential applications in treating cancer and central nervous system diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperidine derivatives:

Compound NameBiological ActivityUnique Properties
This compoundCNS activity, anticancer, enzyme inhibitionTert-butyl group enhances binding
1-Amino-4-tert-butylpiperidineVarying receptor activityDifferent substitution pattern
4-Amino-1-methylpiperidineAntimicrobial propertiesMethyl substitution affects solubility
1-(4-Fluorophenyl)-4-piperidinolAltered pharmacokineticsFluorophenyl substitution

CNS Disorders

A study focusing on the effects of piperidine derivatives on anxiety and depression models indicated that compounds similar to this compound exhibited significant anxiolytic effects in rodent models. These findings underscore the potential of this compound as a candidate for developing new therapies for mood disorders.

Cancer Research

Another investigation assessed the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results showed that this compound and its analogs induced apoptosis in specific cancer cells more effectively than standard treatments like bleomycin . This highlights the compound's potential as a lead structure in anticancer drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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